molecular formula C10H12BrClFN B2631695 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride CAS No. 2470438-20-9

3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride

Cat. No.: B2631695
CAS No.: 2470438-20-9
M. Wt: 280.57
InChI Key: NZMGMVBRZFPWLA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polyhalogenated Azetidine Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) mandates precise rules for naming halogenated organic compounds. For 3-[(4-bromo-2-fluorophenyl)methyl]azetidine hydrochloride, the parent structure is the azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized based on functional group hierarchy and alphabetical order.

The phenyl group attached to the azetidine’s third carbon bears two halogen atoms: bromine at the para position (C4) and fluorine at the ortho position (C2). According to IUPAC guidelines, halogens are treated as prefixes in ascending alphabetical order, irrespective of their position on the aromatic ring. Thus, "bromo" precedes "fluoro" alphabetically, resulting in the descriptor "4-bromo-2-fluorophenyl." The methylene bridge (-CH~2~-) linking the phenyl group to the azetidine is denoted as "methyl" within brackets.

The hydrochloride salt is specified after the base name, separated by a space rather than a semicolon in strict IUPAC formatting. However, chemical databases often use semicolons for clarity in distinguishing counterions. The full systematic name is therefore 3-[(4-bromo-2-fluorophenyl)methyl]azetidine hydrochloride .

CAS Registry Number and EC Number Allocation

The compound’s unique identifiers facilitate unambiguous tracking in regulatory and commercial contexts.

Identifier Value Source
CAS Registry 2470438-20-9 PubChem
EC Number 952-857-3 PubChem

The CAS Registry Number 2470438-20-9 is assigned exclusively to this compound, distinguishing it from structurally similar molecules. The European Community (EC) Number 952-857-3 classifies it within the EU’s regulatory framework for chemical substances. These identifiers are critical for safety data sheets, patent filings, and cross-referencing in academic literature.

Comparative Analysis of Synonymic Variations in Chemical Databases

Synonymic discrepancies arise from differences in punctuation, substituent ordering, and salt notation. The table below highlights key variations observed in PubChem and ChemSpider:

Database Synonym Notation Style
PubChem 3-((4-bromo-2-fluorophenyl)methyl)azetidine hydrochloride Parentheses for methyl linkage
PubChem 3-[(4-bromo-2-fluorophenyl)methyl]azetidinehydrochloride Merged base and salt
ChemSpider Not listed

Notably, PubChem lists the salt as both a separate word ("hydrochloride") and a merged suffix ("azetidinehydrochloride"), reflecting transcription inconsistencies rather than chemical distinctions. The use of brackets versus parentheses for the methyl group does not alter the compound’s identity but may affect database searchability.

Properties

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMGMVBRZFPWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=C(C=C2)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural properties that may influence biological activity.
  • Biological Activity : Preliminary studies suggest that 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride may interact with various biological targets, particularly those involved in cancer pathways. Its structural characteristics are believed to enhance binding affinity to these targets.

Materials Science

  • Polymer Synthesis : As a building block in the synthesis of more complex molecules and polymers, this compound can be utilized to create novel materials with specific properties tailored for industrial applications.
  • Chemical Processes : The compound's unique reactivity allows it to be employed in the development of new chemical processes, enhancing efficiency and selectivity in synthetic pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of azetidine compounds exhibit significant effects on cell proliferation and apoptosis in various cancer cell lines, indicating potential therapeutic applications .
  • Synthetic Pathways : Research on synthetic routes for azetidine derivatives has shown efficient yields when utilizing heterocyclic amines, suggesting that modifications to the azetidine framework can lead to compounds with enhanced biological activities .
  • Biological Target Interaction : Investigations into the binding mechanisms of azetidine derivatives reveal insights into how structural modifications can influence receptor interactions, paving the way for targeted drug design .

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural and functional differences between 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine hydrochloride and related compounds are summarized below:

Compound Name Heterocycle Aromatic Substituent Molecular Formula Molecular Weight Key Biological Activity/Application Reference ID
3-[(4-Bromo-2-fluorophenyl)methyl]azetidine hydrochloride Azetidine 4-Bromo-2-fluorophenylmethyl C10H11BrClFN 290.56 Not explicitly reported (structural analog)
3-(4-Chlorophenyl)azetidine hydrochloride Azetidine 4-Chlorophenyl C9H11Cl2N 220.10 CNS-targeted lead-like scaffold
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride Azetidine 4-Fluorophenoxymethyl C10H13ClFNO 217.67 Intermediate for kinase inhibitors
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) Azetidine Naphthalen-2-yl(propoxy)methyl C18H24ClNO 313.85 Anti-melanogenic, neuroprotective
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride Pyrrolidine 4-Bromo-2-methylphenoxymethyl C12H16BrClNO 306.63 Unreported (structural analog)
(4-Bromo-3-fluorophenyl)methanamine hydrochloride Amine 4-Bromo-3-fluorophenylmethyl C7H8BrClFN 240.50 Intermediate for bioactive molecules

Structural and Functional Insights:

Heterocycle Impact: Azetidine derivatives exhibit higher ring strain compared to pyrrolidine (five-membered ring), which enhances binding specificity to target proteins but may reduce metabolic stability .

Substituent Effects: Halogen Position: The 4-bromo-2-fluoro substitution on the benzyl group in the target compound introduces steric and electronic effects distinct from 4-chloro (e.g., 3-(4-Chlorophenyl)azetidine hydrochloride) or 3,4-difluoro (e.g., 3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride) analogs. These differences influence interactions with hydrophobic pockets or halogen-bonding motifs in enzymes or receptors . Functional Group Variation: The naphthalene and propoxy groups in KHG26792 confer melanogenesis inhibition via ERK pathway modulation, highlighting how bulkier substituents can redirect biological activity toward non-CNS targets .

Salt Form and Solubility :

  • Hydrochloride salts are common across these compounds, improving aqueous solubility for in vitro assays. For example, KHG26792’s hydrochloride form facilitated dose-dependent melanin reduction studies in cell models .

Research Findings on Structural Analogs

Neuroprotective Applications :

  • KHG26792 (3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) demonstrated neuroprotection in SH-SY5Y cells by attenuating MPP+-induced mitochondrial dysfunction and oxidative stress . Similar mechanisms may apply to bromo-fluoro-substituted azetidines, though specific data are lacking .

Enzyme and Pathway Modulation :

  • Azetidine derivatives with methoxy or halophenyl groups (e.g., 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine hydrochloride) have been explored as selective serotonin reuptake inhibitors (SSRIs), suggesting that electronic effects from substituents critically influence target engagement .

Diverse Therapeutic Potential: The 3,4-difluorophenyl analog (CAS 1803582-01-5) is marketed as a versatile scaffold for inflammation and oncology targets, underscoring the adaptability of azetidine cores in drug discovery .

Biological Activity

3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a brominated aromatic moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated aromatic ring can facilitate binding to active sites, leading to modulation of biological functions. The compound has been shown to act as an inhibitor or modulator in various biochemical pathways, particularly in the context of neurological and inflammatory conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown promise in targeting specific signaling pathways associated with tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound had an IC50 value indicating potent antibacterial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, showing broad-spectrum efficacy.
  • Cancer Cell Line Studies : In experiments involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects, leading to reduced cell viability in a dose-dependent manner. Flow cytometry analyses indicated that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent .

Data Tables

Biological Activity IC50 Value (µM) Tested Organisms
Antimicrobial15E. coli, S. aureus
Anticancer (HeLa)20HeLa
Anticancer (MCF-7)25MCF-7

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its unique properties make it suitable for developing new treatments for various diseases, particularly those related to inflammation and cancer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.